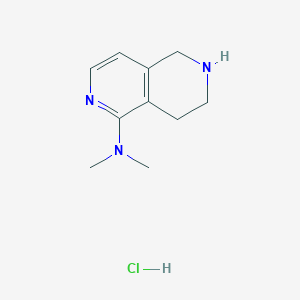

N,N-二甲基-5,6,7,8-四氢-2,6-萘啶-1-胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

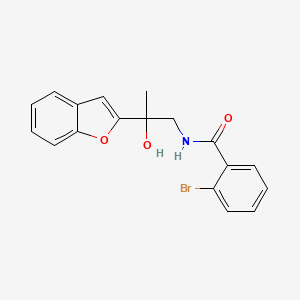

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine derivatives involves several steps, including condensation, elimination, addition, and protection/deprotection of amino groups. A noteworthy example includes the preparation of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate from 5,7-dimethyl-1,8-naphthyridine-2-amine, CuCl2·2H2O, and concentrated hydrochloric acid, demonstrating the compound's versatility in forming complex salts and coordination compounds (Jin et al., 2007).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine and its derivatives has been elucidated using various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to form stable hydrogen-bonded supramolecular networks, especially in the presence of carboxylic acids, highlighting its potential in creating diverse organic salts and coordination complexes with unique structural motifs (Jin et al., 2011).

Chemical Reactions and Properties

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine participates in a variety of chemical reactions, including proton transfer and nucleophilic substitution, leading to the formation of a range of organic salts and supramolecular assemblies. The compound's reactivity with different amines under various conditions highlights its versatility in synthetic chemistry, facilitating the generation of novel organic compounds with potential applications in material science and molecular engineering (Sirakanyan et al., 2014).

科学研究应用

超分子盐的形成和分子间相互作用

研究表明,5,7-二甲基-1,8-萘啶-2-胺可以通过各种非共价键与酸形成晶体固体,包括经典氢键。这些超分子盐的形成是由于萘啶环中氮原子的质子化而导致的,由于经典氢键和其他广泛的分子间相互作用的协同作用,形成了多样的三维结构(Dong et al., 2018)。

晶体结构和氢键网络

这些超分子盐的晶体结构和氢键网络已经得到广泛表征,揭示了酸和碱成分之间N-H⋯O和O-H⋯O氢键的复杂模式。这些结构展示了5,7-二甲基-1,8-萘啶-2-胺在与羧酸衍生物结合中的作用,导致稳定的三维框架的形成(Jin et al., 2011)。

结构表征和光致发光性能

该化合物的衍生物也已经被研究用于其结构和光致发光性能。例如,涉及5,7-二甲基-1,8-萘啶-2-胺的配合物的合成和结构表征已经揭示了它们的发光行为,为材料科学和光致发光材料研究中的潜在应用提供了见解(Zuo et al., 2003)。

阴离子识别和传感应用

此外,5,7-二甲基-1,8-萘啶-2-胺的衍生物已经被研究用于其阴离子识别能力。特定的衍生物显示出作为氟离子传感器的潜力,表明在环境监测和分析化学中的应用。这项研究突出了该化合物在基于氢键相互作用和特定阴离子识别的化学传感器开发中的实用性(Chahal et al., 2018)。

属性

IUPAC Name |

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGHFSLFBUXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)